Home > Products > Building Blocks P3004 > 1-Benzylpyrrolidin-3-amine
1-Benzylpyrrolidin-3-amine - 18471-40-4

1-Benzylpyrrolidin-3-amine

Catalog Number: EVT-325182
CAS Number: 18471-40-4
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Benzylpyrrolidin-3-amine is a chemical compound that serves as a core structure for various pharmacologically active molecules. Research has shown that derivatives of this compound exhibit a wide range of biological activities, including antimicrobial, antianxiety, antidepressant, and receptor antagonist properties. The versatility of 1-benzylpyrrolidin-3-amine derivatives in interacting with different biological targets makes them a significant focus of medicinal chemistry research.

Applications in Various Fields

Antibacterial AgentsThe discovery of gyramides as DNA gyrase inhibitors opens up new avenues for antibiotic development. With antibiotic resistance on the rise, the need for novel drugs that target different bacterial mechanisms is critical. The gyramides, with their unique binding site and efficacy against multiple bacterial species, represent a promising class of antibacterial agents1.

Calcium-Related DisordersThe antagonism of the CaR by 1-benzylpyrrolidin-3-amine derivatives offers therapeutic potential for conditions such as osteoporosis and hyperparathyroidism. By modulating the receptor's activity, these compounds could help regulate calcium levels in the body, providing a new strategy for treating calcium-related disorders2.

Neuropsychiatric TherapeuticsThe affinity of 1-benzylpyrrolidin-3-amine derivatives for serotonin and dopamine receptors highlights their potential in neuropsychiatric drug development. As potential antianxiety and antidepressant agents, these compounds could contribute to the treatment of mood disorders. Furthermore, their selectivity for the dopamine D4 and 5-HT2A receptors suggests possible applications in managing conditions like schizophrenia and bipolar disorder3 4.

(3S)-1-Benzylpyrrolidin-3-ol

  • Compound Description: (3S)-1-Benzylpyrrolidin-3-ol is a chiral alcohol and a valuable precursor in drug synthesis. []
  • Relevance: This compound shares the core pyrrolidine ring structure with 1-benzylpyrrolidin-3-amine, differing only in the substitution at the 3-position. In 1-benzylpyrrolidin-3-amine, an amine group occupies this position, while in (3S)-1-Benzylpyrrolidin-3-ol, it is a hydroxyl group. []

(-)-Vasicine

  • Compound Description: (-)-Vasicine is a naturally occurring alkaloid primarily found in the plant Adhatoda vasica. It exhibits various pharmacological properties and serves as a starting material for synthesizing other compounds. []
  • Relevance: (-)-Vasicine can be chemically modified to synthesize (3S)-1-Benzylpyrrolidin-3-ol, a close structural analogue of 1-Benzylpyrrolidin-3-amine. This synthetic relationship highlights a connection between the natural product and the target compound. []
Overview

1-Benzylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives, characterized by a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.

Source: The compound can be synthesized through various chemical methods, often involving the reaction of benzylamine with pyrrolidine derivatives.

Classification: 1-Benzylpyrrolidin-3-amine is classified as an amine and a heterocyclic organic compound. It is also recognized for its structural similarity to certain neurotransmitters, making it relevant in pharmacological research.

Synthesis Analysis

The synthesis of 1-benzylpyrrolidin-3-amine can be achieved through several methods:

  1. Reductive Amination: A common approach involves the reaction of benzylamine with pyrrolidine-3-carboxaldehyde under reductive amination conditions. Sodium triacetoxyborohydride or sodium cyanoborohydride are typically used as reducing agents, often in the presence of an acid catalyst like acetic acid. The reaction is conducted in solvents such as methanol or ethanol, usually at room temperature or slightly elevated temperatures.
  2. Chiral Resolution: For obtaining enantiomerically pure forms, racemic mixtures of 1-benzylpyrrolidin-3-amine can be resolved using tartaric acid derivatives as resolution reagents. This process enhances optical purity and yield .
  3. Alternative Methods: Other synthetic routes may involve different starting materials and conditions, including the use of catalytic methods or employing novel synthetic strategies such as borrowing hydrogen methodologies .
Molecular Structure Analysis

The molecular formula of 1-benzylpyrrolidin-3-amine is C11H16N2C_{11}H_{16}N_2. Its structure features a five-membered pyrrolidine ring with a benzyl group attached to one of the nitrogen atoms.

Structural Data

  • Molecular Weight: Approximately 176.26 g/mol
  • CAS Number: 114715-39-8
  • Structural Representation:
    C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2

This structure contributes to its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-Benzylpyrrolidin-3-amine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form imines or amides using agents like potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: It can also be reduced to yield various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles in the presence of bases like sodium hydroxide.

Major Products Formed

  • Oxidation Products: Imines or amides.
  • Reduction Products: Amine derivatives.
  • Substitution Products: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Mechanism of Action

The mechanism of action of 1-benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, particularly enzymes and receptors.

Process

The compound may act as an agonist or antagonist depending on the target receptor or enzyme involved. Its structural similarity to neurotransmitters allows it to modulate signal transduction pathways, potentially influencing physiological responses such as neurotransmission and enzyme activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol, but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of amines, including nucleophilicity and potential for hydrogen bonding.

Relevant data regarding its physical properties can vary based on purity and specific synthesis methods used.

Applications

1-Benzylpyrrolidin-3-amine has several scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules that may have therapeutic effects.
  2. Biological Research: The compound is utilized in studies involving enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
  3. Industrial Applications: It is employed in producing specialty chemicals and serves as an intermediate in pharmaceutical synthesis .
Introduction to 1-Benzylpyrrolidin-3-amine

Structural and Chemical Identity

1-Benzylpyrrolidin-3-amine (systematic IUPAC name: 1-benzylpyrrolidin-3-amine; CAS Registry Numbers: 18471-40-4 (racemate), 114715-38-7 ((S)-enantiomer), 115445-21-1 (N-ethyl derivative)) is a chiral secondary amine featuring a pyrrolidine core structure. The molecule consists of a five-membered saturated heterocycle containing a nitrogen atom at position 1, with a benzyl substituent attached to this nitrogen and an amino group (-NH₂) at the 3-position. This arrangement creates two distinct chiral centers at carbon atoms 2 and 3 of the pyrrolidine ring, though C3 is the primary site of stereochemical significance for biological activity [6] [8].

Table 1: Fundamental Molecular Descriptors of 1-Benzylpyrrolidin-3-amine

PropertyValue
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
Exact Mass176.1313 g/mol
Hydrogen Bond Donor Count1 (amine group)
Hydrogen Bond Acceptor Count2 (amine nitrogen and pyrrolidine nitrogen)
Rotatable Bond Count2 (C-N benzyl and C-N amine)
Topological Polar Surface Area29.26 Ų

The molecular structure imparts specific physicochemical characteristics critical to drug-likeness and blood-brain barrier permeability. Density functional theory calculations reveal that the pyrrolidine ring adopts envelope conformations, with the benzyl group positioned equatorially to minimize steric strain. The compound exhibits moderate lipophilicity (calculated LogP ≈ 1.03-1.86), balancing aqueous solubility and membrane penetration capabilities essential for central nervous system targets [6] [8]. Experimental measurements show a boiling point of approximately 261.5°C at 760 mmHg and a flash point of 102.4°C, reflecting its thermal stability under standard handling conditions. The compound typically presents as a colorless to pale yellow liquid or low-melting solid, often requiring storage under inert atmosphere and refrigeration to prevent oxidation and racemization of the chiral center [6] [8].

Table 2: Physicochemical and Stereochemical Properties

PropertySpecification
Density1.02-1.10 g/cm³
Refractive Index (n20/D)1.5450 (for enantiopure form)
Specific Rotation ([α]20/D)+1.99° (neat, for (S)-enantiomer)
Optical Activity(S)-enantiomer exhibits dextrorotation
ChiralityChiral center at C3; (R) and (S) enantiomers
Storage Conditions2-8°C under inert atmosphere, protected from light

The stereochemistry at the 3-position significantly influences biological interactions. The (S)-enantiomer (CAS 114715-38-7) demonstrates superior binding to neurological targets compared to its (R)-counterpart and the racemic mixture. This enantiomeric preference stems from optimal three-dimensional positioning of the amine group relative to complementary acidic residues in enzyme active sites. X-ray crystallographic studies of protein-ligand complexes reveal that the (S)-configuration positions the primary amine for hydrogen bonding with catalytic residues in cholinesterase enzymes, while the benzyl group occupies hydrophobic pockets [8]. The pyrrolidine nitrogen, though protonated at physiological pH, serves as a hydrogen bond acceptor through its lone pair electrons, contributing additional binding energy to molecular interactions.

Historical Context in Medicinal Chemistry

The emergence of 1-benzylpyrrolidin-3-amine as a medicinal chemistry scaffold originated from systematic efforts to optimize the structure of acetylcholinesterase inhibitors during the 1990s. Researchers investigating the structure-activity relationships of donepezil analogs made a pivotal observation: replacing the piperidine ring in donepezil with a pyrrolidine moiety enhanced target selectivity while maintaining potency against acetylcholinesterase. This structural modification reduced the basicity of the tertiary nitrogen (pKa shift from ~10.5 to ~9.5), potentially decreasing off-target interactions while preserving essential cation-π interactions in the enzyme active site [7]. The strategic relocation of the amine functionality from the ring nitrogen to the C3 position created new vectors for pharmacophore extension toward peripheral binding sites.

The chronological development of this scaffold reveals three distinct phases of optimization. Initial synthetic efforts (1995-2005) focused on racemic modifications of the benzyl substituent, establishing that electron-withdrawing groups improved cholinesterase inhibition. The second phase (2005-2015) recognized the importance of stereochemistry, with researchers resolving enantiomers and demonstrating superior activity of the (S)-configuration. Contemporary developments (2015-present) exploit the amine handle for molecular hybridization, creating multifunctional ligands through rational conjugation with complementary pharmacophores [7]. Key therapeutic developments include:

Table 3: Historical Evolution of 1-Benzylpyrrolidin-3-amine in Drug Discovery

Time PeriodDevelopment FocusKey Advancement
1995-2005Scaffold identificationDiscovery of enhanced AChE selectivity vs piperidine analogs
2005-2015Stereochemical optimizationResolution of enantiomers; (S)-configuration superiority established
2015-PresentMultitarget ligand developmentHybridization with antioxidant, anti-aggregation motifs

Synthetic methodology development paralleled biological investigations. Early routes relied on reductive amination of 1-benzylpyrrolidin-3-one, yielding racemic mixtures with modest enantiomeric excess. Significant advances emerged with enantioselective syntheses, notably through chiral resolution using diastereomeric salt formation with tartaric acid derivatives and asymmetric hydrogenation of enamide precursors [6]. The Jean synthesis (2001) established a robust pathway via N-benzylation of enantiopure pyrrolidin-3-yl carbamate, while Iwanami's method (1981) provided high-yield access to N-alkylated derivatives through nucleophilic displacement of activated intermediates [6]. Contemporary approaches employ enzymatic resolution or transition-metal-catalyzed asymmetric synthesis to access enantiopure material for structure-activity relationship studies.

The scaffold's versatility became evident through its incorporation into diverse chemotypes targeting neurological disorders. For example, structure-activity relationship exploration demonstrated that N-alkylation of the 3-amino group with ethyl or propyl chains enhanced blood-brain barrier permeability, while aromatic acylations introduced amyloid-binding capabilities. These modifications exploited the synthetic accessibility of the primary amine, which undergoes acylation, reductive amination, and nucleophilic substitution with preservation of stereochemical integrity at the C3 chiral center [6] [9]. This chemical tractability positioned 1-benzylpyrrolidin-3-amine as an ideal intermediate for constructing complex hybrid molecules addressing multiple pathological mechanisms in neurodegeneration.

Significance in Multitarget-Directed Ligand (MTDL) Research

The structural duality of 1-benzylpyrrolidin-3-amine—combining a cationic center for cholinesterase interaction with a flexible amino tether for auxiliary functionality—has established it as a cornerstone in multitarget-directed ligand development for Alzheimer disease. This compound addresses the inherent limitations of single-target approaches by enabling simultaneous engagement of complementary pathological pathways: cholinergic deficit, protein misfolding, oxidative stress, and metal dyshomeostasis [1] [2] [7].

Rational molecular design exploits the scaffold's three distinct pharmacophoric regions: (1) The protonatable pyrrolidine nitrogen binds the catalytic anionic site (CAS) of cholinesterases; (2) The benzyl moiety occupies hydrophobic pockets in the enzyme peripheral anionic site (PAS); and (3) The C3-amino group serves as a conjugation point for additional therapeutic motifs. Particularly significant is the scaffold's preferential inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), evidenced by compounds 24b and 25b exhibiting IC₅₀ values of 2.39 μM and 1.94 μM against BuChE, respectively [1]. This selectivity proves pharmacologically advantageous in late-stage Alzheimer disease where BuChE activity predominates in regulating acetylcholine levels.

Table 4: Biological Activities of Representative 1-Benzylpyrrolidin-3-amine Hybrids

Target Pathological MechanismBiological ActivityExemplar CompoundPotency
Cholinergic deficitButyrylcholinesterase inhibition25bIC₅₀ = 1.94 μM
Amyloid pathologyAβ aggregation inhibition24b45% inhibition at 10 μM
Tau pathologyTau protein aggregation inhibition24b53% inhibition at 10 μM
Oxidative stressFree radical scavenging (ABTS assay)25bSignificant activity
Metal dyshomeostasisSelective copper chelation24b, 25bCu²⁺ specificity

The scaffold demonstrates remarkable anti-aggregation properties against both amyloid-β (Aβ) and tau proteins. In cellular models using Escherichia coli, derivatives such as 24b and 25b achieved 45-49% inhibition of Aβ aggregation and 53-54% inhibition of tau aggregation at 10 μM concentrations [1] [2]. This dual anti-aggregation activity stems from structural elements that disrupt β-sheet formation: the protonated nitrogen may interact with acidic residues in amyloidogenic proteins, while the benzyl ring inserts between hydrophobic peptide domains. Additionally, the compounds exhibit metal-chelating capabilities, preferentially binding copper ions implicated in Aβ oligomerization and reactive oxygen species generation [1]. This chelation occurs through coordination between the amine nitrogen and pyrrolidine nitrogen, forming stable complexes that reduce copper-mediated oxidative damage.

Molecular hybridization strategies have yielded optimized conjugates with enhanced therapeutic profiles. Conjugation of the 3-amino group with 1,3,4-oxadiazole heterocycles produced compounds such as 8a-g that simultaneously inhibit cholinesterases, β-secretase (BACE-1), and Aβ aggregation while demonstrating antioxidant activity in FRAP assays [7]. The oxadiazole moiety contributes planar aromatic character for PAS binding in AChE/BuChE while providing hydrogen-bond acceptors for interactions with BACE-1 catalytic aspartates. Similarly, structural extension with methylenehydrazine carboxamide units (compounds 6a-g, 7a-g) enhanced blood-brain barrier permeability (validated by PAMPA-BBB assays) and improved neuroprotective effects in SH-SY5Y neuroblastoma cells exposed to oxidative insults [7].

The pharmacological profile of these hybrids extends beyond enzyme inhibition to encompass disease-modifying mechanisms. The compounds demonstrate significant free radical scavenging capacity in ABTS⁺ assays and reduce ferric ions in FRAP tests, indicating direct antioxidant activity [1] [2]. This redox modulation occurs through electron donation from the secondary amine and aromatic systems, neutralizing reactive oxygen species before they induce neuronal damage. In scopolamine-induced amnesia models, lead compounds reversed cognitive deficits and restored cholinergic neurotransmission, while in Aβ-infused rodents, they reduced amyloid plaque burden and associated neuroinflammation [7]. This multifaceted intervention addresses the complex interplay between cholinergic dysfunction, protein misfolding, and oxidative stress that characterizes Alzheimer disease progression.

The structural evolution of 1-benzylpyrrolidin-3-amine derivatives exemplifies contemporary MTDL design principles: retention of core target engagement (cholinesterase inhibition) while acquiring complementary activities through rational structural elaboration. The scaffold's chemical tractability allows systematic optimization of individual activities without compromising others, enabling fine-tuning of the pharmacological profile. Future development will likely exploit advanced computational methods to design next-generation hybrids with optimized blood-brain barrier penetration, reduced off-target effects, and balanced polypharmacology against this complex neurodegenerative disorder.

Properties

CAS Number

18471-40-4

Product Name

1-Benzylpyrrolidin-3-amine

IUPAC Name

1-benzylpyrrolidin-3-amine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2

InChI Key

HBVNLKQGRZPGRP-UHFFFAOYSA-N

SMILES

C1CN(CC1N)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.